7-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
7-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of isoindolones, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of an appropriate aniline derivative with a suitable isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes steps such as nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.
Reduction: Lithium aluminum hydride; reaction temperature-10 to 0°C.
Substitution: Alkyl halides, acyl chlorides; reaction temperature0-50°C.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted isoindolones.
Scientific Research Applications
7-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
- 7-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
- 7-Amino-2-(tert-butyl)-2,3-dihydro-1H-isoindol-1-one
Uniqueness
7-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
7-amino-2-propan-2-yl-3H-isoindol-1-one |
InChI |
InChI=1S/C11H14N2O/c1-7(2)13-6-8-4-3-5-9(12)10(8)11(13)14/h3-5,7H,6,12H2,1-2H3 |
InChI Key |
UQYGJHAFCRBUSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2=C(C1=O)C(=CC=C2)N |
Origin of Product |
United States |
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